A Technical Guide to the Synthesis and Isotopic Labeling of Vinclozolin-13C3,D3
A Technical Guide to the Synthesis and Isotopic Labeling of Vinclozolin-13C3,D3
Introduction
Vinclozolin, chemically known as (RS)-3-(3,5-Dichlorophenyl)-5-methyl-5-vinyloxazolidine-2,4-dione, is a dicarboximide fungicide widely used in agriculture to protect crops like fruits, vegetables, and ornamental plants from various fungal diseases such as blights, rots, and molds.[1][2] Its mode of action involves the inhibition of fungal growth.[2] Beyond its agricultural applications, vinclozolin has garnered significant attention in the scientific community as an endocrine disruptor, specifically for its antiandrogenic activity.[3][4] Research has shown that exposure to vinclozolin can lead to adverse effects on the reproductive system.[3][4]
To facilitate in-depth research into its metabolism, environmental fate, and toxicological pathways, the use of isotopically labeled internal standards is indispensable. Stable isotope-labeled analogues, such as Vinclozolin-¹³C₃,D₃, are crucial for quantitative analysis using mass spectrometry-based methods, allowing for precise tracking and quantification in complex biological and environmental matrices.[5] This guide provides a detailed, scientifically grounded protocol for the synthesis and isotopic labeling of Vinclozolin with three ¹³C atoms and three deuterium atoms, designed for researchers in drug development, environmental science, and toxicology.
Retrosynthetic Analysis and Labeling Strategy
The synthesis of Vinclozolin-¹³C₃,D₃ requires a strategic approach to incorporate the stable isotopes at specific, stable positions within the molecule. The chosen labeling pattern, with three ¹³C atoms and three deuterium atoms, provides a significant mass shift for clear differentiation from the unlabeled analyte in mass spectrometry analysis.
A logical retrosynthetic approach to Vinclozolin points to two key precursors: 3,5-dichlorophenyl isocyanate and a suitably substituted oxazolidinedione precursor. One of the common synthesis routes involves the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid, followed by ring closure.[1]
Our labeling strategy will focus on introducing the isotopic labels via a custom-synthesized, labeled precursor for the oxazolidinedione ring. Specifically, we will target the incorporation of a ¹³C₂-labeled ethyl group and a ¹³C,D₃-labeled methyl group. This will be achieved by starting with commercially available, isotopically labeled precursors.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Vinclozolin-¹³C₃,D₃.
Detailed Experimental Protocol
This protocol outlines a plausible synthetic route. Researchers should adapt and optimize conditions based on available laboratory equipment and reagents. Standard laboratory safety procedures must be followed at all times.
Part 1: Synthesis of Labeled 2-hydroxy-2-(methyl-¹³C,D₃)-but-3-enoic acid ethyl ester
The core of this synthesis is the creation of the labeled hydroxy acid ester. This can be achieved through a multi-step process starting from labeled acetone and ethyl acrylate.
Step 1.1: Grignard Reagent Formation from [¹³C₂,D₃]-Methyl Iodide
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In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of [¹³C,D₃]-methyl iodide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.
-
Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent, [¹³C,D₃]-methylmagnesium iodide.
Step 1.2: Reaction with Ethyl [¹³C₂]-pyruvate
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl [¹³C₂]-pyruvate in anhydrous diethyl ether via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude labeled 2-hydroxy-2-(methyl-¹³C,D₃)-[¹³C₂]-butanoate.
Step 1.3: Introduction of the Vinyl Group This step can be achieved through various methods, such as elimination reactions. Further optimization may be required.
Part 2: Synthesis of Vinclozolin-¹³C₃,D₃
Step 2.1: Reaction of Labeled Hydroxy Acid Ester with 3,5-Dichlorophenyl Isocyanate
-
In a round-bottom flask, dissolve the labeled hydroxy acid ester from Part 1 in anhydrous toluene.
-
Add an equimolar amount of 3,5-dichlorophenyl isocyanate to the solution.
-
Add a catalytic amount of a suitable base, such as triethylamine.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
Step 2.2: Ring Closure
-
Heat the reaction mixture from Step 2.1 to reflux for 4-6 hours to induce cyclization.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
Step 2.3: Purification
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Combine the fractions containing the desired product and remove the solvent to yield Vinclozolin-¹³C₃,D₃ as a solid.
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized Vinclozolin-¹³C₃,D₃ must be confirmed using appropriate analytical techniques.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and isotopic distribution of the final product.[6] The expected molecular weight will be increased by 6 Da (3 for ¹³C and 3 for D) compared to the unlabeled standard.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| Vinclozolin | C₁₂H₉Cl₂NO₃ | 285.0010 |
| Vinclozolin-¹³C₃,D₃ | C₉¹³C₃H₆D₃Cl₂NO₃ | 291.0202 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized compound and the positions of the isotopic labels.
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¹H NMR: The spectrum of the labeled compound will show the absence of the signal corresponding to the methyl protons due to their replacement with deuterium. Other proton signals should be consistent with the Vinclozolin structure.[7]
-
¹³C NMR: The spectrum will show enhanced signals for the three ¹³C-labeled carbons. The chemical shifts should be consistent with the known spectrum of Vinclozolin, with potential minor shifts due to isotope effects.[7]
Conclusion
This guide provides a comprehensive and technically detailed framework for the synthesis and isotopic labeling of Vinclozolin-¹³C₃,D₃. The successful synthesis of this labeled analogue will provide researchers with a valuable tool for conducting precise and reliable quantitative studies on the environmental fate, metabolism, and toxicology of this important fungicide. The described protocol is based on established chemical principles and can be adapted and optimized for specific laboratory settings. Rigorous analytical characterization is paramount to ensure the quality and reliability of the synthesized standard for its intended applications.
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